molecular formula C9H13NO5 B055898 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 123000-45-3

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No.: B055898
CAS No.: 123000-45-3
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-LYFYHCNISA-N
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Description

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a cyclopentane derivative that has garnered significant attention in scientific research due to its potential as a therapeutic agent. This compound contains a nitromethyl group and a carboxylic acid group, making it a valuable subject for various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the use of cyclopentane derivatives, which undergo nitration and subsequent carboxylation to introduce the nitromethyl and carboxylic acid groups, respectively.

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitromethyl group can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit histone deacetylases (HDACs), which regulate gene expression, and the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,2R,3S)-3-methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acid: Similar structure but with an amine group instead of a nitromethyl group.

    2-[(1S,2R,3S)-3-methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acid: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.

Uniqueness

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct biochemical and physiological properties. Its ability to inhibit HDACs and the NF-κB pathway sets it apart from similar compounds, making it a promising candidate for therapeutic research.

Properties

IUPAC Name

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]([C@@H]1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352119
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123000-45-3
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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